Dipropyl trisulfide

Beschreibung

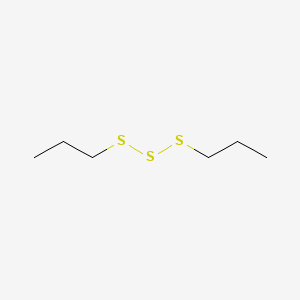

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(propyltrisulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S3/c1-3-5-7-9-8-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZXPZNJTZIGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSSCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047401 | |

| Record name | Dipropyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with powerful, diffusive garlic-like odour | |

| Record name | Dipropyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

86.00 to 89.00 °C. @ 1.50 mm Hg | |

| Record name | Dipropyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, almost insoluble in water; soluble in alcohol and oils | |

| Record name | Dipropyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dipropyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.952 | |

| Record name | Dipropyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6028-61-1 | |

| Record name | Dipropyl trisulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6028-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-propyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisulfide, dipropyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4529NM2C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dipropyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Occurrence of Dipropyl Trisulfide in Allium Species: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Allium, encompassing a diverse range of staple culinary and medicinal plants such as onions, garlic, and leeks, is renowned for its distinctive flavor and aroma profiles. These sensory characteristics are primarily attributed to a complex array of organosulfur compounds. Among these, dipropyl trisulfide stands out as a significant volatile constituent. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various Allium species, its biosynthesis, and the analytical methodologies employed for its quantification. The information is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of these bioactive compounds.

Natural Occurrence and Quantitative Data

This compound is a naturally occurring organic trisulfide found in several Allium species.[1] Its concentration can vary significantly based on the species, cultivar, growing conditions, and the part of the plant being analyzed. The formation of this compound is typically initiated by tissue damage, which allows for enzymatic reactions to occur. The following table summarizes the quantitative data on this compound concentrations reported in various Allium species. It is important to note that direct comparisons between studies can be challenging due to variations in experimental methodologies and reporting units.[2]

| Allium Species | Common Name | Plant Part | Concentration | Extraction Method | Analytical Method | Reference |

| Allium cepa L. | Onion | Essential Oil | 11.11% (relative) | Not Specified | Not Specified | [3] |

| Allium fistulosum L. | Welsh Onion | Leaves | 6% (relative) | HS-SPME | GC-MS | [4] |

| Allium fistulosum L. var. Pereirana | Pereirana Onion | Not Specified | 12.53% (area) | HS-SPME | GC-MS | [4] |

| Allium hookeri | Hooker's Onion | Roots | 2.74 mg/100 g | Low-temperature drying | GC/MS Olfactory System | [5] |

| Allium ampeloprasum | Leek | Not Specified | Present | Not Specified | Not Specified | [1][6] |

| Allium cornutum Clementi ex Visiani, 1842 | Triploid Onion | Headspace | Predominant | HS-GC-MS | GC-MS | [7] |

Biosynthesis of this compound

The formation of this compound in Allium species is an enzymatic process triggered by cellular disruption. The precursor to this compound is S-propyl-L-cysteine sulfoxide, also known as isoalliin (B1237514). When the plant tissue is damaged (e.g., by cutting or crushing), the enzyme alliinase, which is physically separated from its substrate in intact cells, comes into contact with isoalliin.[2] Alliinase catalyzes the conversion of isoalliin into highly reactive sulfenic acid intermediates. These unstable compounds then undergo a series of non-enzymatic reactions, including condensation and rearrangement, to form a variety of volatile sulfur compounds, including this compound.[2]

Experimental Protocols for Analysis

The identification and quantification of this compound in Allium species are predominantly carried out using chromatographic techniques, particularly Gas Chromatography coupled with Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation method for extracting volatile compounds.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile organic compounds in solid and liquid samples.

-

Sample Preparation: A known weight of fresh or processed Allium tissue is placed in a sealed vial.

-

Extraction: An SPME fiber coated with a specific stationary phase (e.g., polydimethylsiloxane (B3030410) - PDMS) is exposed to the headspace above the sample. The vial may be heated to facilitate the release of volatile compounds.

-

Desorption: The SPME fiber, now containing the adsorbed volatile compounds, is inserted into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

-

Gas Chromatography: The desorbed volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., HP-5 MS fused-silica capillary column).[8] The column temperature is typically programmed to increase over time to elute a wide range of compounds.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact). The resulting ions are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum to that of a known standard or by matching its mass spectrum to a library database (e.g., Wiley9 library).[9] Quantification can be achieved by using an internal or external standard calibration curve.

Biological Activities and Significance

Organosulfur compounds from Allium species, including trisulfides, are known for a wide range of biological activities. This compound, as a component of the essential oils of these plants, contributes to their overall bioactive properties, which include antioxidant and antimicrobial effects.[3][4] Further research is ongoing to fully elucidate the specific therapeutic potential of isolated this compound.

Conclusion

This compound is a key organosulfur constituent of various Allium species, contributing significantly to their characteristic aroma and potential biological activities. Its formation is a direct result of enzymatic processes initiated by tissue damage. The quantification and characterization of this compound are reliably achieved through modern analytical techniques such as HS-SPME coupled with GC-MS. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals in the fields of food science, natural product chemistry, and drug development, facilitating further exploration into the properties and applications of this important compound.

References

- 1. This compound | C6H14S3 | CID 22383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. sabraojournal.org [sabraojournal.org]

- 4. HS-SPME GC/MS Volatile profile of the onion Allium fistulosum L. variety Pereirana, cultivated in Colombia [redalyc.org]

- 5. Comparative Evaluation of Sulfur Compounds Contents and Antiobesity Properties of Allium hookeri Prepared by Different Drying Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of Organosulfur and Amino Acid Composition between Triploid Onion Allium cornutum Clementi ex Visiani, 1842, and Common Onion Allium cepa L., and Evidences for Antiproliferative Activity of Their Extracts | MDPI [mdpi.com]

- 8. iris.cnr.it [iris.cnr.it]

- 9. jfda-online.com [jfda-online.com]

The Biosynthesis of Dipropyl Trisulfide from Isoalliin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl trisulfide is a volatile organosulfur compound found in plants of the Allium genus, contributing to their characteristic aroma and flavor. Beyond its sensory attributes, this compound is gaining attention for its potential biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound originating from the precursor molecule, isoalliin (B1237514) (S-propyl-L-cysteine sulfoxide). This document details the enzymatic and non-enzymatic reactions involved, summarizes available quantitative data, provides methodological frameworks for key experiments, and visualizes the core biochemical pathway. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The characteristic flavors and aromas of Allium species, such as onions and leeks, are produced by a complex mixture of volatile organosulfur compounds.[1] These compounds are generated through a cascade of enzymatic and subsequent non-enzymatic reactions when the plant tissue is disrupted.[1] A key precursor in this process is isoalliin, or S-propyl-L-cysteine sulfoxide (B87167).[1] Through the action of the enzyme alliinase, isoalliin is converted into a series of reactive intermediates that ultimately lead to the formation of various sulfur-containing molecules, including the subject of this guide, this compound.[1][2] Understanding the biosynthesis of this compound is crucial for harnessing its potential applications in the food and pharmaceutical industries.

The Biosynthetic Pathway

The formation of this compound from isoalliin is a two-stage process involving an initial enzymatic step followed by a series of non-enzymatic reactions.

Enzymatic Conversion of Isoalliin

The biosynthesis is initiated when tissue damage brings the cytoplasmic substrate, isoalliin, into contact with the vacuolar enzyme alliinase (EC 4.4.1.4).[3] Alliinase, a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the cleavage of the C-S bond in isoalliin.[4] This β-elimination reaction yields two primary products: 2-aminoacrylate and the highly reactive and unstable intermediate, 1-propanesulfenic acid.[5] The 2-aminoacrylate is subsequently hydrolyzed to pyruvate (B1213749) and ammonia.[6]

Non-Enzymatic Cascade to this compound

The propanesulfenic acid intermediate is highly unstable and rapidly undergoes a series of non-enzymatic reactions. Two molecules of 1-propanesulfenic acid condense to form one molecule of dipropyl thiosulfinate. This thiosulfinate is also unstable and can undergo further decomposition and rearrangement reactions. One of the key pathways for its transformation is the dismutation or disproportionation that leads to the formation of dipropyl disulfide and this compound.[2] The stability of thiosulfinates is influenced by factors such as pH and temperature, with greater stability observed in slightly acidic conditions (pH 4.5-5.5).[7][8]

Quantitative Data

Precise quantitative data for the biosynthesis of this compound specifically from isoalliin is limited in publicly available literature. However, data on alliinase activity with various substrates and the analysis of volatile compounds in Allium species provide valuable insights.

Alliinase Enzyme Kinetics

Table 1: Alliinase Substrate Specificity

| Substrate | Relative Activity/Affinity | Source Species | Reference |

| (+)-S-allyl-L-cysteine sulfoxide (Alliin) | Highest Specific Activity | Various Allium Species | [9][10] |

| S-propyl-L-cysteine sulfoxide (Isoalliin) | Lower activity than alliin (B105686) | Allium spp. | [9] |

| (+)-S-methyl-L-cysteine sulfoxide (Methiin) | Variable | Allium spp. | [9] |

Product Yield

Direct quantitative yields of this compound from a controlled enzymatic reaction with isoalliin are not well-documented. The final concentration of this compound in plant extracts is highly variable and depends on the Allium species, cultivar, growing conditions, and analytical methods used.[1] For instance, the content of this compound can be affected by processing methods such as heating.[12]

Experimental Protocols

The following sections outline generalized protocols for key experiments in the study of this compound biosynthesis.

Synthesis and Purification of Isoalliin

The precursor, isoalliin, can be chemically synthesized for in vitro studies. A common method involves the following steps:

-

Synthesis of S-2-propenyl-L-cysteine (Deoxyalliin): This is achieved by reacting L-cysteine with allyl bromide.[13]

-

Isomerization to S-1-propenyl-L-cysteine (Deoxyisoalliin): The deoxyalliin is then isomerized using a base-catalyzed reaction to form a mixture of cis and trans isomers of deoxyisoalliin.[13]

-

Separation of Isomers: The cis and trans forms of deoxyisoalliin are separated using reversed-phase high-performance liquid chromatography (RP-HPLC).[13]

-

Oxidation to Isoalliin: The purified trans-deoxyisoalliin is oxidized using an oxidizing agent such as hydrogen peroxide to yield a mixture of (+)- and (-)-trans-isoalliin.[13]

-

Final Purification: The diastereomers of trans-isoalliin are separated by RP-HPLC to obtain the desired stereoisomer.[13]

In Vitro Biosynthesis of this compound

This protocol provides a framework for the enzymatic synthesis and subsequent analysis of this compound.

-

Enzyme Preparation: Purify alliinase from a suitable source, such as garlic, or use a commercially available enzyme preparation.[14]

-

Reaction Setup:

-

Prepare a buffered solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5).

-

Add a known concentration of synthesized isoalliin to the buffer.

-

Initiate the reaction by adding a specific activity of purified alliinase.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

-

Extraction of Volatiles:

-

For analysis of volatile products, headspace solid-phase microextraction (HS-SPME) is a suitable technique.[15]

-

Place a known volume of the reaction mixture in a sealed headspace vial.

-

Expose an appropriate SPME fiber to the headspace above the reaction mixture for a set time to adsorb the volatile compounds.

-

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Thermally desorb the trapped volatiles from the SPME fiber in the heated injection port of a GC-MS system.

-

Separate the compounds on a suitable capillary column (e.g., Rxi-5ms).[15]

-

Identify this compound and other sulfur compounds based on their mass spectra and retention times compared to authentic standards.

-

Quantify the products using an internal standard method.

-

Table 2: Example GC-MS Parameters for Volatile Sulfur Compound Analysis

| Parameter | Setting |

| Injector | Split/splitless, 250°C |

| Column | Rxi-5ms (30 m x 0.25 mm ID, 1.0 µm film thickness) |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Oven Program | Initial 35°C (hold 1 min), ramp to 220°C at 15°C/min, then to 300°C at 45°C/min |

| MS Detector | Electron Impact (EI) ionization (70 eV), scan range m/z 35-350 |

Note: These parameters are illustrative and should be optimized for the specific instrument and application.[15][16]

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key steps in the biosynthesis of this compound from isoalliin.

Caption: Biosynthetic pathway of this compound from isoalliin.

Caption: Experimental workflow for in vitro biosynthesis and analysis.

Conclusion

The biosynthesis of this compound from isoalliin is a fascinating example of how stable precursor molecules in plants can be rapidly converted into a diverse array of volatile compounds upon tissue damage. While the general pathway involving alliinase and subsequent non-enzymatic reactions is established, this guide highlights the need for more detailed quantitative studies. Specifically, the determination of the kinetic parameters of alliinase with isoalliin and the quantification of product yields under controlled in vitro conditions would greatly enhance our understanding. The experimental frameworks provided herein offer a starting point for researchers to further investigate this pathway, which holds potential for applications in flavor chemistry, natural product synthesis, and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Review Reports - Antibacterial and Antiparasitic Activity of Propyl-Propane-Thiosulfinate (PTS) and Propyl-Propane-Thiosulfonate (PTSO) from <i>Allium cepa</i> against Gilthead Sea Bream Pathogens in In Vitro and In Vivo Studies | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro stability and chemical reactivity of thiosulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cysteine sulfoxides and alliinase activity of some Allium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Purification and characterisation of alliinase produced by Cupriavidus necator and its application for generation of cytotoxic agent: Allicin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. jairjp.com [jairjp.com]

- 15. Rapid Characterization of Garlic Volatiles—No Sample Prep Required! [restek.com]

- 16. gcms.cz [gcms.cz]

Chemical and physical properties of dipropyl trisulfide

An In-depth Technical Guide to the Chemical and Physical Properties of Dipropyl Trisulfide

Introduction

This compound (DPTS) is an organosulfur compound and a key volatile constituent found in plants of the Allium genus, such as onions, leeks, and garlic.[1][2] It is a significant contributor to the characteristic sharp, sulfurous, and garlic-like aroma of these vegetables.[2][3] As a member of the organic trisulfide class of compounds, DPTS is characterized by a chain of three sulfur atoms flanked by propyl groups.[4] Beyond its role in flavor and fragrance applications, interest is growing in the biological activities of organosulfur compounds, making a detailed understanding of the physicochemical properties of this compound essential for researchers in natural products, food science, and drug development.

This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, details relevant experimental protocols for its synthesis and analysis, and explores its putative biological signaling pathways based on current knowledge of related organosulfur molecules.

Chemical and Physical Properties

The fundamental identification, physicochemical, solubility, and chromatographic data for this compound are summarized in the following tables. This information is critical for its handling, characterization, and application in experimental settings.

Table 1: General and Identification Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₄S₃ | [5][6] |

| Molecular Weight | 182.37 g/mol | [7] |

| IUPAC Name | 1-(propyltrisulfanyl)propane | [5] |

| Synonyms | Di-n-propyl trisulfide, Propyl trisulfide | [5][8] |

| CAS Number | 6028-61-1 | [5][6] |

| Appearance | Colorless to pale yellow clear liquid | [3][6][9] |

| Odor | Powerful, diffusive, sulfurous, garlic-like |[1][2][3] |

Table 2: Physicochemical Data for this compound

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Melting Point | -76.0 °C | [7] | |

| Boiling Point | 86.0 - 89.0 °C | @ 1.50 mmHg | [5][9] |

| 98.0 °C | @ 4.00 mmHg | [9] | |

| 69 - 72 °C | @ 1.6 Torr | [2] | |

| Density | 1.054 g/cm³ | [7] | |

| 1.047 - 1.057 g/mL | @ 20 °C | [10] | |

| Specific Gravity | 0.952 | @ 25 °C | [9] |

| Refractive Index | 1.5390 - 1.5490 | @ 20 °C | [10] |

| 1.542 - 1.590 | @ 20 °C | [9] | |

| Vapor Pressure | 0.024 mmHg | @ 25 °C (estimated) | [9] |

| Flash Point | 75.0 °C (167.0 °F) | Tagliabue Closed Cup |[9] |

Table 3: Solubility and Partitioning Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Solubility in Water | Insoluble / Slightly Soluble | [5][6][9] |

| 28.31 mg/L @ 25 °C (estimated) | [9] | |

| Solubility in Organic Solvents | Soluble in alcohol and oils | [3][5][9] |

| logP (o/w) | 3.964 (estimated) | [9] |

| | 3.37 |[4] |

Table 4: Kovats Retention Index for this compound

| Column Type | Value | Source(s) |

|---|---|---|

| Standard Non-polar | 1292.9, 1294, 1302, 1309, 1312, 1313, 1314 | [5][8] |

| Semi-standard Non-polar | 1318, 1327, 1328, 1337.3 | [5] |

| Standard Polar | 1662, 1672, 1683, 1703.2, 1713, 1721, 1738 |[5] |

Experimental Protocols

Detailed and reproducible experimental methods are fundamental for scientific research. This section provides protocols for the chemical synthesis and analytical quantification of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved by the reaction of a propyl halide with a polysulfide-generating reagent. A common challenge is controlling the length of the polysulfide chain to favor the trisulfide over the disulfide and other homologues.[11] The following protocol is adapted from established methods for synthesizing dialkyl polysulfides.[11][12]

Methodology: Synthesis from 1-Bromopropane (B46711) and Sodium Polysulfide

-

Preparation of Sodium Trisulfide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) in water. To this solution, add two molar equivalents of elemental sulfur powder. Heat the mixture gently (e.g., 60 °C) with vigorous stirring until all the sulfur has dissolved to form a deep reddish-brown solution of sodium polysulfides, enriched in trisulfide.

-

Reaction with 1-Bromopropane: Cool the sodium trisulfide solution to room temperature. Slowly add 1-bromopropane dropwise from the dropping funnel to the vigorously stirred solution. An exothermic reaction may occur; maintain the temperature below 40 °C using an ice bath if necessary.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours or until gas chromatography (GC) analysis of an aliquot indicates the consumption of the starting material.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride (brine) solution to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by vacuum distillation to yield pure this compound. Collect the fraction boiling at 86-89 °C at 1.5 mmHg.[9]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the separation, identification, and quantification of volatile compounds like this compound from complex matrices.[13] Headspace solid-phase microextraction (HS-SPME) is a preferred solvent-free method for sample preparation.[13]

Methodology: HS-SPME GC-MS Analysis

-

Sample Preparation (HS-SPME):

-

Place a known quantity of the liquid or homogenized solid sample into a 20 mL headspace vial.

-

Add a salt (e.g., 1 g NaCl) to the vial to increase the ionic strength of the matrix, which promotes the release of volatile analytes into the headspace.[13]

-

Seal the vial and place it in a heating block (e.g., 60 °C) for an equilibration period (e.g., 15 minutes).[13]

-

Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.[13]

-

-

GC-MS Analysis:

-

Injection: Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the column.

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: An initial temperature of 40 °C held for 2 minutes, then ramped at 5 °C/min to 250 °C and held for 5 minutes.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

-

-

Data Analysis:

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard or by matching the spectrum against a library (e.g., NIST).[8]

-

Quantification: For quantitative analysis, operate the MS in Selected Ion Monitoring (SIM) mode using characteristic ions.[13] Create a calibration curve using standards of known concentrations to determine the analyte concentration in the sample.

-

References

- 1. This compound | 6028-61-1 [chemicalbook.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound (6028-61-1) | Bulk Supplier [chemicalbull.com]

- 4. Showing Compound this compound (FDB010801) - FooDB [foodb.ca]

- 5. This compound | C6H14S3 | CID 22383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 6028-61-1: this compound | CymitQuimica [cymitquimica.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Trisulfide, dipropyl [webbook.nist.gov]

- 9. This compound, 6028-61-1 [thegoodscentscompany.com]

- 10. DIPROPYL TRISULPHIDE [ventos.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Deep Dive into the Solubility of Dipropyl Trisulfide in Organic Solvents

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive overview of the solubility of dipropyl trisulfide, a key organosulfur compound found in plants of the Allium genus. This document is intended for researchers, scientists, and professionals in the fields of drug development, food science, and chemical engineering who require a thorough understanding of the solubility characteristics of this compound.

This compound is a volatile, colorless to pale yellow liquid with a characteristic sulfurous odor. Its solubility is a critical parameter in various applications, including its use as a flavoring agent, its potential therapeutic applications, and in the design of extraction and purification processes.

Qualitative Solubility Profile

General assessments indicate that this compound is soluble in alcohols and oils, while being almost insoluble in water.[1] One source provides an estimated water solubility of 28.31 mg/L at 25°C.[2] The lipophilic nature of the propyl groups combined with the polarizability of the trisulfide linkage contributes to its favorable solubility in organic solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of dipropyl disulfide in various organic solvents, which can be used as a reference for this compound.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (g/L) |

| Acetone | 58.08 | 25 | 3129.56 |

| Acetonitrile | 41.05 | 25 | 1242.51 |

| n-Butanol | 74.12 | 25 | 863.83 |

| sec-Butanol | 74.12 | 25 | 743.71 |

| tert-Butanol | 74.12 | 25 | 1085.81 |

| n-Butyl acetate | 116.16 | 25 | 3165.01 |

| Chloroform | 119.38 | 25 | 5491.42 |

| Cyclohexane | 84.16 | 25 | 3279.88 |

| Cyclohexanone | 98.14 | 25 | 6655.1 |

| 1,2-Dichloroethane | 98.96 | 25 | 3174.12 |

| Dichloromethane | 84.93 | 25 | 4463.49 |

| Diethyl ether | 74.12 | 25 | 2152.88 |

| Dimethylformamide (DMF) | 73.09 | 25 | 2757.16 |

| Dimethyl sulfoxide (B87167) (DMSO) | 78.13 | 25 | 2978.82 |

| 1,4-Dioxane | 88.11 | 25 | 3730.17 |

| Ethanol | 46.07 | 25 | 610.12 |

| Ethyl acetate | 88.11 | 25 | 2052.72 |

| Ethylene glycol | 62.07 | 25 | 79.57 |

| n-Heptane | 100.21 | 25 | 1795.51 |

| n-Hexane | 86.18 | 25 | 860.98 |

| Isobutanol | 74.12 | 25 | 671.02 |

| Isopropanol | 60.10 | 25 | 669.94 |

| Methanol | 32.04 | 25 | 375.52 |

| Methyl isobutyl ketone (MIBK) | 100.16 | 25 | 1339.39 |

| n-Octanol | 130.23 | 25 | 639.98 |

| n-Pentanol | 88.15 | 25 | 506.64 |

| n-Propanol | 60.10 | 25 | 718.33 |

| Propylene glycol | 76.09 | 25 | 172.31 |

| Tetrahydrofuran (THF) | 72.11 | 25 | 7155.47 |

| Toluene | 92.14 | 25 | 2538.21 |

Data for dipropyl disulfide, presented as a proxy for this compound.

Additionally, for the related compound diallyl trisulfide, the solubility in ethanol, DMSO, and dimethyl formamide (B127407) (DMF) is reported to be approximately 3, 5, and 10 mg/mL, respectively.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method (OECD Guideline 105).

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be visually present.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solute to settle.

-

To separate the undissolved solute, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining microscopic particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Dilute the filtered sample solution with the solvent as necessary to fall within the concentration range of the calibration curve.

-

Analyze the diluted sample solution using the same analytical method.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account any dilution factors. The result is typically expressed in g/L or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. The provided data for a close structural analog and the detailed experimental protocol offer valuable resources for researchers and professionals working with this compound. Further experimental studies are encouraged to establish a comprehensive and definitive quantitative solubility profile for this compound across a wider array of organic solvents.

References

An In-depth Technical Guide on the Core Mechanism of Action of Dipropyl Trisulfide in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl trisulfide (DPTS) is an organosulfur compound naturally found in plants of the Allium genus, such as onions and leeks.[1][2] As a structural analogue of the more extensively studied diallyl trisulfide (DATS) found in garlic, DPTS is believed to share similar mechanisms of action, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in biological systems. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the putative signaling pathways through which DPTS may exert its biological effects. While research specifically on DPTS is less abundant compared to other garlic-derived organosulfur compounds, this guide extrapolates from the broader knowledge base to offer a thorough understanding of its therapeutic potential and to guide future research endeavors.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C6H14S3 |

| Molecular Weight | 182.37 g/mol |

| CAS Number | 6028-61-1 |

| Appearance | Colorless to light yellow liquid |

| Odor | Sulfurous, alliaceous |

| Boiling Point | 86-89 °C @ 1.50 mm Hg |

| Specific Gravity | 0.952 g/mL at 25 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

(Data sourced from PubChem CID 22383 and other chemical suppliers)[1][5]

Biological Activities and Mechanisms of Action

The biological activities of this compound are multifaceted, involving a range of cellular and molecular mechanisms that collectively contribute to its potential therapeutic effects. These effects are largely attributed to its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cell proliferation.

Antioxidant Activity and Induction of Phase II Enzymes

A key mechanism underlying the chemopreventive and antioxidant effects of organosulfur compounds is the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[6]

Mechanism: Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Electrophilic compounds like organosulfur compounds can interact with cysteine residues on Keap1, leading to a conformational change that results in the release of Nrf2.[8] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This binding initiates the transcription of a battery of Phase II detoxification and antioxidant enzymes, such as Glutathione S-transferase (GST), NAD(P)H:quinone oxidoreductase 1 (NQO1), and heme oxygenase-1 (HO-1).[6][9] These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative damage. While direct evidence for DPTS activating this pathway is still emerging, studies on the related compound diallyl disulfide (DADS) have demonstrated its ability to promote the nuclear translocation of Nrf2 and upregulate its downstream target genes.[6]

Quantitative Data on Antioxidant Activity

Direct quantitative data on the intrinsic in vitro antioxidant properties of pure this compound is limited. However, a study on an essential oil of Allium cepa (onion), which contained this compound, reported a maximum antioxidant activity of 51.79% at a concentration of 100 mg/mL in a DPPH assay, which was significantly lower than the 99.67% activity of ascorbic acid at the same concentration.[10]

| Compound/Extract | Assay | IC50 Value / % Inhibition | Reference |

| Onion Essential Oil (contains DPTS) | DPPH | 51.79% inhibition at 100 mg/mL | [10] |

| Ascorbic Acid | DPPH | ~2.4 - 8.5 µg/mL | [10] |

| Trolox | DPPH | ~3.8 - 4.0 µg/mL | [10] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[11]

-

Reagent Preparation:

-

Prepare a 0.1 mM stock solution of DPPH in methanol (B129727) or ethanol (B145695) and store it in the dark.

-

Prepare a series of dilutions of this compound in the same solvent.

-

Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the DPPH working solution to each well.

-

Add an equal volume of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.[10]

-

Caption: Proposed activation of the Keap1-Nrf2 pathway by this compound.

Anti-inflammatory Effects

This compound is suggested to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. Oxidative stress is a potent activator of NF-κB, which regulates the expression of genes involved in inflammation.[11]

Mechanism: In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, including reactive oxygen species (ROS), can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Organosulfur compounds are thought to inhibit this pathway, thereby reducing the inflammatory response.[12] A study on a mixture of dipropyl polysulfides, including this compound, demonstrated hepatoprotective effects in a model of Concanavalin A-induced hepatitis by attenuating inflammation.[3][4] The pretreatment with the dipropyl polysulfide mixture significantly reduced the mRNA levels of adhesion molecules and the protein levels of inflammatory cytokines in the liver.[3]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

The anticancer activity of this compound is likely mediated through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation by modulating key signaling pathways.

Mechanism: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Studies on DATS have shown that it can inhibit this pathway, leading to decreased cell viability and the induction of apoptosis.[13][14] DATS has been shown to inactivate Akt, a key protein in this pathway, which in turn can trigger the mitochondrial translocation of pro-apoptotic proteins like BAD and initiate caspase-mediated apoptosis in cancer cells.[15] It is hypothesized that DPTS may share a similar mechanism of action.

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Diallyl trisulfide (DATS) | BGC-823 (gastric cancer) | Cell Viability | 115.2 ± 4.3 µmol/L (24h) | [16] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).[17]

-

Materials:

-

Target cancer cell lines

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest DPTS concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve to determine the IC50 value.[18]

-

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Other Potential Biological Activities

-

Hepatoprotective Effects: A mixture of dipropyl polysulfides, including DPTS, has been shown to have hepatoprotective effects against Concanavalin A-induced hepatitis in mice by reducing inflammation and hepatocyte death.[3][4] Studies on DATS have also demonstrated its ability to protect the liver from damage induced by toxins like valproate and lipopolysaccharide/D-galactosamine.[19][20]

-

Cardiovascular Effects: Organosulfur compounds from garlic, particularly DATS, are known to have cardioprotective effects, which are partly attributed to the release of hydrogen sulfide (B99878) (H2S).[21][22][23][24][25] H2S has antioxidant, anti-inflammatory, and anti-apoptotic properties in the cardiovascular system. It is plausible that DPTS could also exert cardioprotective effects through similar mechanisms.

-

Neuroprotective Effects: There is growing interest in the neuroprotective potential of organosulfur compounds. DATS has been shown to be neuroprotective in models of brain injury and doxorubicin-induced neurotoxicity.[9][12][26] The ability of these lipophilic compounds to cross the blood-brain barrier makes them attractive candidates for neurological research.[9]

Experimental Workflows

A general workflow for investigating the biological effects of this compound in vitro is outlined below.

Caption: General workflow for in vitro studies with this compound.

Conclusion

This compound is an organosulfur compound with significant potential for therapeutic applications, largely inferred from the activities of its structural analogs and related compounds. The primary mechanisms of action are believed to involve the modulation of key cellular signaling pathways, including the activation of the Keap1-Nrf2 antioxidant response and the inhibition of pro-inflammatory (NF-κB) and pro-survival (PI3K/Akt) pathways. While direct quantitative data and detailed mechanistic studies on pure this compound are still limited, the existing evidence provides a strong rationale for further investigation. The experimental protocols and hypothesized signaling pathways presented in this guide offer a framework for researchers to systematically explore and validate the biological activities and therapeutic potential of this compound. Future research should focus on elucidating the specific molecular targets of DPTS and quantifying its effects in various biological systems to fully understand its mechanism of action.

References

- 1. This compound | C6H14S3 | CID 22383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB010801) - FooDB [foodb.ca]

- 3. Hepatoprotective Effect of Mixture of Dipropyl Polysulfides in Concanavalin A-Induced Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatoprotective Effect of Mixture of Dipropyl Polysulfides in Concanavalin A-Induced Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, 6028-61-1 [thegoodscentscompany.com]

- 6. benchchem.com [benchchem.com]

- 7. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of NRF2 by Nitrosative Agents and H2O2 Involves KEAP1 Disulfide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diallyl Trisulfide Protects Rat Brain Tissue against the Damage Induced by Ischemia-Reperfusion through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Protective effects of diallyl trisulfide (DATS) against doxorubicin-induced inflammation and oxidative stress in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diallyl trisulfide, a constituent of processed garlic, inactivates Akt to trigger mitochondrial translocation of BAD and caspase-mediated apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diallyl trisulfide suppresses tumor growth through the attenuation of Nrf2/Akt and activation of p38/JNK and potentiates cisplatin efficacy in gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Cytoprotective effects of diallyl trisulfide against valproate-induced hepatotoxicity: new anticonvulsant strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hepatoprotective effect of diallyl trisulfide against lipopolysaccharide and D-galactosamine induced acute liver failure in mice via suppressing inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. The polysulfide diallyl trisulfide protects the ischemic myocardium by preservation of endogenous hydrogen sulfide and increasing nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Exploring the role and mechanisms of diallyl trisulfide and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Flavor and Aroma Profile of Dipropyl Trisulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl trisulfide (DPTS) is an organosulfur compound recognized as a significant contributor to the characteristic flavor and aroma of plants belonging to the Allium genus, such as onions, garlic, and leeks.[1][2] Chemically, it is an organic trisulfide with the molecular formula C₆H₁₄S₃.[3] Its potent and distinctive sensory properties make it a key molecule in the food and flavor industry for creating and enhancing savory, sulfurous, and alliaceous flavor profiles.[2][4] This guide provides a comprehensive technical overview of the flavor and aroma profile of this compound, including its sensory characteristics, analytical methodologies for its quantification, and a discussion of the potential signaling pathways involved in its perception.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, analysis, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄S₃ | [3] |

| Molecular Weight | 182.4 g/mol | [3] |

| CAS Number | 6028-61-1 | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Powerful, diffusive, garlic-like, sulfurous, green | [1][5] |

| Boiling Point | 86.00 to 89.00 °C @ 1.50 mm Hg | [3] |

| Density | 1.047 - 1.057 g/mL at 20°C | [5] |

| Refractive Index | 1.5390 - 1.5490 at 20°C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and oils | [5] |

Sensory Profile: Flavor and Aroma

The sensory characteristics of this compound are potent and complex, defined by a dominant sulfurous and alliaceous character. The perception of its flavor and aroma is highly dependent on its concentration.

General Description

This compound is primarily described as having a strong garlic, onion, and green onion flavor.[2] Its aroma is characterized as sulfurous, alliaceous, pungent, and green, with some reports noting slight tropical and vegetative nuances.[6]

Quantitative Sensory Data

Quantitative sensory analysis provides specific thresholds for the detection and recognition of this compound's flavor and aroma. This data is crucial for understanding its impact in a food matrix or pharmaceutical formulation.

| Parameter | Value | Conditions | Reference |

| Odor Threshold | 0.00091 ppm | In air | [1] |

| Taste Profile | Alliaceous, sulfurous, green, and garlic-like with a tin-like metallic undernote and with minty and tropical nuances. | At 2.00 ppm in solution | [6] |

Experimental Protocols for Analysis

The accurate characterization and quantification of this compound require specific analytical methodologies. The following sections detail established protocols for both sensory and instrumental analysis.

Sensory Evaluation: Odor Threshold Determination

The determination of the odor detection threshold is a fundamental aspect of sensory analysis. The following protocol, based on the ascending forced-choice method, is a standard approach.[7]

Objective: To determine the lowest concentration of this compound detectable by a sensory panel.

Materials:

-

This compound

-

Ethanol (for stock solution)

-

Odor-free, purified water

-

Glass sniffing bottles with Teflon-lined caps

-

Pipettes and volumetric flasks for dilutions

Procedure:

-

Panelist Selection: Recruit 15-20 panelists. Screen for individuals who are non-smokers and have no medical conditions that could impair their sense of smell.

-

Stock Solution Preparation: Prepare a stock solution of this compound in ethanol at a concentration of 100 ppm.

-

Serial Dilutions: Create a series of dilutions in odor-free water, starting from a concentration below the expected threshold (e.g., 0.1 ppb) and increasing in logarithmic steps.

-

Sample Presentation (Ascending Forced-Choice Method):

-

For each concentration level, present three samples to each panelist: two blanks (odor-free water) and one sample containing this compound.

-

Randomize the order of presentation.

-

Instruct panelists to sniff each sample and identify the one that is different from the other two.

-

Begin with the lowest concentration and proceed to higher concentrations.

-

-

Threshold Determination: The individual detection threshold is the lowest concentration at which a panelist correctly identifies the odd sample in two consecutive presentations.

-

Data Analysis: The group's detection threshold is calculated as the geometric mean of the individual thresholds.

Instrumental Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a highly sensitive and robust method for the quantification of volatile compounds like this compound in complex matrices.[8]

Objective: To extract, identify, and quantify this compound from a sample matrix.

Materials and Reagents:

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

20 mL headspace vials with septa

-

Heating block or water bath

-

Sodium chloride (NaCl)

-

Internal standard (e.g., deuterated analog or a compound with similar chemical properties not present in the sample)

-

Helium (carrier gas)

Procedure:

-

Sample Preparation:

-

Place a known amount of the liquid or homogenized solid sample into a headspace vial.

-

Add a known amount of internal standard.

-

Add NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Equilibration: Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) at the same temperature.

-

-

GC-MS Analysis:

-

Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the column.

-

Gas Chromatography:

-

Injector Temperature: 250°C (splitless mode)

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 min.

-

-

Mass Spectrometry:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

-

Acquisition Mode: Full Scan for identification and/or Selected Ion Monitoring (SIM) for quantification. Key ions for this compound are m/z 182 (molecular ion), 108, and 75.

-

-

-

Data Analysis:

-

Identify this compound based on its retention time and mass spectrum compared to a pure standard.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of calibration standards.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It is used to identify which volatile compounds in a complex mixture are responsible for its characteristic aroma. In a GC-O setup, the effluent from the GC column is split, with one portion going to a detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds.

Aroma Extract Dilution Analysis (AEDA): A common approach in GC-O is AEDA, where a sample extract is serially diluted and each dilution is analyzed by GC-O. The most potent odorants will be detectable even at high dilutions. This allows for the determination of the Flavor Dilution (FD) factor for each odor-active compound, providing a semi-quantitative measure of its aroma potency.

Potential Signaling Pathways for Perception

The perception of flavor and aroma is a complex process involving the interaction of chemical compounds with specific receptors in the oral and nasal cavities, leading to the transmission of signals to the brain.

Olfactory Perception

The detection of volatile compounds like this compound begins with their interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The specific OR that binds to this compound has not yet been deorphanized, a common challenge in olfactory research.[9]

The general signaling cascade for olfactory perception is as follows:

-

Binding: this compound binds to a specific OR.

-

G Protein Activation: This binding activates a coupled G protein (Gαolf).

-

Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺).

-

Depolarization: The influx of positive ions depolarizes the neuron.

-

Action Potential: If the depolarization reaches a threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed.

Gustatory and Chemosensory Perception (Pungency)

The "taste" of this compound, particularly its pungent and somewhat irritating qualities, is likely mediated by chemosensory receptors rather than traditional taste receptors for sweet, sour, salty, bitter, and umami. The Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, are known to be activated by various pungent compounds, including organosulfur compounds from Allium species.[7]

While direct evidence for this compound is limited, related polysulfides and hydrogen sulfide (B99878) have been shown to activate TRPA1.[7][10] Therefore, a plausible signaling pathway for the pungent sensation of this compound involves the activation of these channels on nociceptive sensory neurons in the oral cavity.

Hypothetical Signaling Pathway for Pungency:

-

TRPA1/TRPV1 Activation: this compound, or its breakdown products, activates TRPA1 and/or TRPV1 channels on sensory nerve endings.

-

Cation Influx: The opening of these non-selective cation channels leads to an influx of Ca²⁺ and Na⁺.

-

Depolarization and Action Potential: This influx causes depolarization of the neuron, and if the threshold is reached, an action potential is fired.

-

Signal to Brain: The signal is transmitted via the trigeminal nerve to the brain, where it is interpreted as a pungent or irritating sensation.

Conclusion

This compound is a pivotal compound in the flavor chemistry of Allium species and a valuable tool in the creation of savory flavors. Its sensory profile is characterized by a potent, sulfurous, and garlic-like aroma and taste. The detailed analytical protocols provided in this guide, including sensory evaluation and HS-SPME-GC-MS, offer robust methodologies for its characterization and quantification. While the specific olfactory receptor for this compound remains to be identified, the general olfactory signaling pathway is well-understood. Furthermore, the activation of TRP channels by related sulfur compounds provides a strong hypothesis for the mechanism behind its pungent sensory perception. This technical guide serves as a foundational resource for researchers and scientists working with this important flavor compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Characteristic Volatile Aroma Components in Inner Mongolia Dried Allium chrysanthum [agris.fao.org]

- 7. Polysulfide evokes acute pain through the activation of nociceptive TRPA1 in mouse sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of sulfide and polysulfides transmitted by direct or signal transduction‐mediated activation of TRPA1 channels - PMC [pmc.ncbi.nlm.nih.gov]

The Volatile Chemistry of Allium: A Technical Guide to Dipropyl Trisulfide in Onions and Garlic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl trisulfide, a prominent organosulfur compound, is a key contributor to the characteristic pungent aroma and flavor of onions (Allium cepa), garlic (Allium sativum), and other Allium species. Beyond its sensory attributes, this volatile molecule is gaining increasing attention within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth exploration of this compound, covering its biosynthesis, chemical properties, and prevalence in onions and garlic. It offers detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide delves into the current understanding of its biological effects and modulation of key signaling pathways, presenting valuable information for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The genus Allium, encompassing hundreds of species including the culinary staples onion and garlic, is renowned for its unique flavor profiles, largely attributable to a complex mixture of volatile organosulfur compounds. Among these, this compound (C₆H₁₄S₃) stands out as a significant contributor to the sharp, persistent aroma released upon the cutting or crushing of these plants.[1] The formation of this compound and related compounds is a result of an enzymatic cascade initiated by tissue damage.

While historically appreciated for their culinary value, Allium species have also been integral to traditional medicine for centuries. Modern scientific investigation has begun to unravel the molecular basis for these therapeutic properties, with many studies focusing on the bioactive organosulfur constituents. This compound, as one of these key compounds, is the subject of ongoing research to elucidate its potential health benefits and mechanisms of action. This guide serves as a comprehensive technical resource for professionals engaged in the study of this compound, from its fundamental chemistry to its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a strong, pungent, garlic-like odor.[2] It is sparingly soluble in water but soluble in organic solvents.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄S₃ | [4] |

| Molecular Weight | 182.37 g/mol | [5] |

| CAS Number | 6028-61-1 | [6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Odor | Powerful, diffusive, garlic-like | [2] |

| Boiling Point | 69-72 °C at 1.6 Torr | [2] |

| Density | ~1.076 g/cm³ | [2] |

| Solubility in Water | Insoluble | [3][7] |

Biosynthesis of this compound in Allium Species

The formation of this compound in onions and garlic is a secondary metabolic process initiated by cellular disruption. The primary precursors are S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are odorless and non-volatile amino acid derivatives. In onions, the principal precursor is S-propyl-L-cysteine sulfoxide (B87167) (propiin).[8]

Upon tissue damage, the enzyme alliinase, which is physically separated from its substrate in intact cells, comes into contact with propiin. Alliinase catalyzes the rapid conversion of propiin into highly reactive sulfenic acids, pyruvate, and ammonia.[8] The unstable sulfenic acids then undergo spontaneous, non-enzymatic condensation and rearrangement reactions to form a variety of volatile sulfur compounds, including thiosulfinates, which are themselves unstable and decompose to form various sulfides, disulfides, and trisulfides, including this compound.[8]

Quantitative Data of this compound in Onions and Garlic

The concentration of this compound can vary significantly depending on the Allium species, cultivar, growing conditions, storage, and processing methods.[9] The following tables summarize some reported quantitative data.

Table 2: Concentration of this compound in Onion (Allium cepa)

| Onion Variety/Form | Concentration | Analytical Method | Reference(s) |

| Onion Essential Oil | 17.10% (relative abundance) | GC-MS | [10] |

| Fresh Onion | 155.38 µg/g | GC-O | [11] |

| Diced Onion Bulb | Not specified, but a major component | GC-MS | [12] |

Table 3: Concentration of this compound in Welsh Onion (Allium fistulosum)

| Variety | Plant Part | Concentration (% of total volatile compounds) | Analytical Method | Reference(s) |

| Pereirana | Essential Oil | 12.53% | HS-SPME/GC-MS | [13] |

| Pereirana | Chopped | 1.08% | HS-SPME/GC-MS | [13] |

Table 4: Concentration of this compound in Allium hookeri

| Drying Method | Concentration (mg/100 g) | Analytical Method | Reference(s) |

| Low-temperature dried | 2.74 | GC/MS | [14] |

| Hot-air/long-time dried | Significantly decreased (90.15% reduction) | GC/MS | [14] |

Experimental Protocols

Extraction and Isolation of this compound

The volatile nature of this compound necessitates specific extraction techniques to minimize loss and degradation.

This is a common method for extracting essential oils from plant materials.

-

Apparatus: Steam generator, still pot, condenser, collection flask.

-

Procedure:

-

Finely chop or grind fresh onion or garlic bulbs (e.g., 1 kg).

-

Place the plant material in the still pot and add water (1:1 ratio).

-

Pass steam through the plant material for 2.5-3 hours.

-

The steam and volatilized compounds are condensed and collected.

-

The essential oil layer containing this compound is separated from the aqueous layer.

-

This method is suitable for laboratory-scale extraction.

-

Solvent: Dichloromethane is reported to be efficient for extracting a wide range of organosulfides.[13]

-

Procedure:

-

Homogenize fresh, chopped onion or garlic with the selected solvent.

-

Macerate the mixture at room temperature for 24 hours with occasional stirring.

-

Filter the mixture to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

-

Store the crude extract in a sealed, dark vial at 4°C.

-

A green and highly selective extraction method.

-

Apparatus: Supercritical fluid extractor.

-